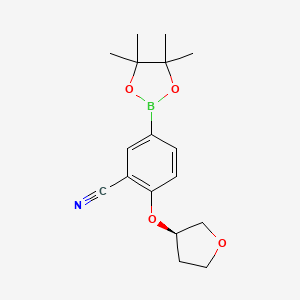

![molecular formula C18H15N3O4S B1485870 3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid CAS No. 101466-26-6](/img/structure/B1485870.png)

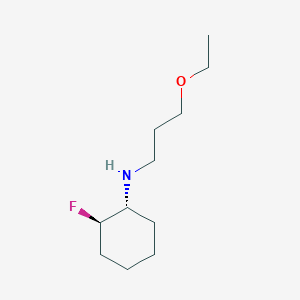

3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid

Descripción general

Descripción

The compound “3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound.

Molecular Structure Analysis

The molecular structure of this compound is also complex, involving a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), a phenylamino group, and a benzoic acid group . The exact structure analysis is not available in the searched resources.Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, like the one , have been studied for their potential as antimicrobial agents . The unique structure of the thiazole ring, which is present in this compound, has been associated with activity against a broad spectrum of microbial pathogens. Research could explore the efficacy of this compound against bacteria, fungi, and viruses, potentially leading to new treatments for infectious diseases.

Anticancer Research

Compounds containing the thiazole moiety have shown promise in antitumor and cytotoxic studies . This particular compound could be synthesized and tested against various cancer cell lines to determine its effectiveness in inhibiting cell growth or inducing apoptosis, contributing to the development of new chemotherapeutic agents.

Pharmacological Applications

The thiazole ring is a common feature in many drugs with diverse biological activities, including antihypertensive, anti-inflammatory, and neuroprotective effects . This compound could be investigated for its potential pharmacological benefits, possibly leading to the discovery of new medications with fewer side effects.

Biochemical Studies

In biochemistry, the reactivity of the thiazole ring can be harnessed for studying enzyme mechanisms or developing biochemical assays . The compound could be used as a substrate or inhibitor for enzymes that interact with thiazole-containing molecules, providing insights into enzyme function and regulation.

Organic Synthesis

The compound could serve as an intermediate in organic synthesis, helping to create complex molecules for various applications . Its potential to undergo reactions at the benzylic position could be exploited to synthesize new compounds with medicinal or industrial significance.

Materials Science

While not directly related to materials science, the chemical properties of this compound, such as its solubility and stability, could be studied to develop new materials with specific desired characteristics . For instance, it could be incorporated into polymers or coatings to confer antimicrobial properties.

Propiedades

IUPAC Name |

3-[[2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c22-15(19-13-8-4-5-11(9-13)17(24)25)10-14-16(23)21-18(26-14)20-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,19,22)(H,24,25)(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQMMNGYEROGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485797.png)

![2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline](/img/structure/B1485798.png)

![(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485804.png)

![(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485805.png)

![N-[(1R,2R)-2-fluorocyclohexyl]-4-methoxyaniline](/img/structure/B1485807.png)